Product packaging for Methimepip(Cat. No.:)

Methimepip

Cat. No.: B1250565
M. Wt: 179.26 g/mol
InChI Key: KIAVPENCSGKVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methimepip is a potent and highly selective agonist for the histamine H3 receptor (H3R) . It is the N-methyl derivative of the known H3/H4 agonist immepip and demonstrates exceptional receptor selectivity, exhibiting high affinity for the human H3 receptor (pKi = 9.0) with more than a 10000-fold selectivity over human histamine H1 and H2 receptors and a 2000-fold selectivity over the human H4 receptor . Its mechanism of action involves activating presynaptic H3 autoreceptors and heteroreceptors, which leads to the inhibition of the release of various neurotransmitters, including histamine, in the central nervous system . In vivo studies have shown that this compound effectively reduces the basal level of brain histamine to approximately 25% following intraperitoneal administration . This compound is a valuable pharmacological tool for exploring the diverse physiological functions of the H3 receptor. Research applications include investigating H3R's role in anxiety and avoidance behaviors, as this compound has been shown to reduce entries into a novel object area in an open-field test in rats . It is also used in studies on synaptic plasticity, where it has been demonstrated to mimic deficits in long-term potentiation (LTP) in the dentate gyrus when administered to control animals . Furthermore, this compound potently inhibits electrically field stimulation (EFS)-evoked contractions of the guinea pig ileum (pD2 = 8.26), making it useful in peripheral tissue and neurogastroenterology research . For laboratory use, this compound is commonly supplied as a stable dihydrobromide salt (CAS 817636-54-7) with a molecular weight of 341.09 g/mol and high solubility in water . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B1250565 Methimepip

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine

InChI

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12)

InChI Key

KIAVPENCSGKVQP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC2=CN=CN2

Synonyms

4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine
methimepip

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Methimepip

Pioneering Synthetic Routes of Methimepip

The initial synthesis of this compound was a significant development in the exploration of selective histamine (B1213489) H3 receptor agonists. While specific details of the original pioneering synthesis are often proprietary or detailed within patent literature, a common and logical retrosynthetic analysis points to a convergent synthesis strategy. This typically involves the preparation of two key fragments: a substituted imidazole (B134444) moiety and a functionalized piperidine (B6355638) ring.

One plausible and widely utilized approach for the synthesis of related 1,3-disubstituted imidazoles involves the alkylation of a suitable imidazole precursor. For this compound, this would likely start with 4-(2-aminoethyl)imidazole, which can be protected and then alkylated with a piperidine-containing electrophile.

A representative synthetic approach is outlined below:

Preparation of the Piperidine Fragment: The synthesis of the N-methylpiperidine fragment can be achieved through various standard organic chemistry reactions. A common method involves the reductive amination of a suitable piperidone precursor with methylamine, followed by functionalization to introduce a leaving group for subsequent coupling with the imidazole fragment.

Preparation of the Imidazole Fragment: The imidazole portion of this compound is typically derived from a histamine or a related precursor. The side chain of the imidazole can be modified to incorporate a nucleophilic group, such as an amine or a hydroxyl group, which can then react with the piperidine fragment.

Coupling and Deprotection: The two fragments are then coupled together, often through a nucleophilic substitution or a reductive amination reaction. Any protecting groups used during the synthesis are subsequently removed to yield the final this compound compound.

A patent (CN107162983B) describes a method for synthesizing the related compound methimazole (B1676384), which shares the imidazole core. nih.gov This method utilizes methylamino acetaldehyde (B116499) ethylene (B1197577) acetal (B89532) and ammonium (B1175870) thiocyanate (B1210189) in a condensation reaction, highlighting a common strategy for constructing the imidazole ring that could be adapted for this compound synthesis. nih.gov

Reactant 1 Reactant 2 Key Reaction Type Product
4-(2-aminoethyl)imidazole (or derivative)N-methyl-4-piperidone (or derivative)Reductive AminationThis compound
Protected 4-(2-bromoethyl)imidazoleN-methyl-4-aminopiperidineNucleophilic SubstitutionThis compound

Methodologies for the Preparation of this compound Analogues

The development of this compound analogues is crucial for structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of these analogues generally involves modifications at three primary positions: the imidazole ring, the piperidine ring, and the ethyl linker connecting them.

Modification of the Piperidine Ring:

N-Substitution: The N-methyl group of the piperidine can be replaced with other alkyl or aryl groups. This is typically achieved by using different primary amines in the reductive amination step with a 4-piperidone (B1582916) derivative or by N-alkylation of a secondary piperidine precursor.

Ring Substitution: Substituents can be introduced on the carbon atoms of the piperidine ring. This often requires the synthesis of specifically substituted piperidone precursors.

Modification of the Imidazole Ring:

Substitution at the Imidazole Nitrogens: The imidazole ring has two nitrogen atoms that can be alkylated or otherwise functionalized, though this can be challenging due to regioselectivity issues.

Substitution at the Imidazole Carbons: Introduction of substituents at the C2 or C5 positions of the imidazole ring can be accomplished by starting with appropriately substituted imidazole precursors or through metallation and subsequent reaction with an electrophile.

Modification of the Ethyl Linker:

Chain Length: The length of the ethyl linker can be varied by using different haloalkylimidazole or aminoalkylimidazole precursors.

Introduction of Functional Groups: Functional groups can be incorporated into the linker to alter its conformational flexibility and polarity.

A study on carbimazole, an antithyroid drug with a similar imidazole core, details the synthesis of its analogues. researchgate.net The methods described, such as the introduction of an ethoxycarbonyl group, provide insights into strategies that could be applied to modify the imidazole portion of this compound. researchgate.net

Parent Scaffold Modification Site Synthetic Strategy Resulting Analogue Type
This compoundPiperidine NitrogenReductive amination with various aldehydes/ketonesN-substituted analogues
This compoundImidazole RingUse of substituted histamine precursorsC-substituted imidazole analogues
This compoundEthyl LinkerAlkylation with different ω-haloalkyl chainsHomologues with varied linker length

Synthesis of Photocaged this compound Derivatives for Receptor Modulation

Photocaged compounds are powerful tools in pharmacology, allowing for the precise spatiotemporal control of ligand activity through the use of light. The synthesis of photocaged this compound derivatives typically involves the covalent attachment of a photolabile protecting group to a key functional moiety of the molecule, rendering it inactive until a light-induced cleavage reaction restores its active form.

For this compound, the most logical site for photocaging is the piperidine nitrogen, as its basicity is crucial for receptor binding. A study describes the synthesis of a photocaged derivative of immepip (B124233), a close structural analogue of this compound, using a BODIPY (boron-dipyrromethene) caging group. researchgate.netresearchgate.netnih.gov

The general synthetic strategy involves:

Synthesis of the Photocage: A suitable photolabile group, such as a BODIPY derivative, is synthesized with a reactive functional group, like a chloroformate. nih.gov

Coupling to the Ligand: The photocage is then reacted with the parent molecule, in this case, a this compound precursor lacking the N-methyl group (nor-methimepip). The reaction forms a carbamate (B1207046) linkage between the photocage and the piperidine nitrogen.

Purification: The resulting photocaged compound is purified using standard chromatographic techniques.

Upon irradiation with light of a specific wavelength (e.g., 560 nm for the BODIPY cage), the photolabile group is cleaved, releasing the active ligand (in this case, immepip) and allowing it to interact with its receptor. researchgate.netresearchgate.net This approach enables researchers to study the effects of receptor activation with high temporal and spatial resolution.

Parent Compound Photocage Linkage Type Wavelength for Uncaging
Immepip (analogue)BODIPYCarbamate560 nm researchgate.netresearchgate.net

Production of Radiolabelled this compound for Receptor Binding Assays

Radiolabeled ligands are indispensable for in vitro and in vivo studies of receptor pharmacology, including receptor binding assays, autoradiography, and positron emission tomography (PET). oup.comnih.govresearchgate.net While specific literature on the direct radiolabeling of this compound is scarce, established methods for radiolabeling similar molecules, particularly histamine H3 receptor ligands, can be applied. The choice of radionuclide depends on the intended application, with tritium (B154650) (³H) being common for in vitro assays and carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) for PET imaging. nih.govmdpi.com

Tritium Labeling (³H):

Tritium labeling is well-suited for receptor binding assays due to the high specific activity that can be achieved. mdpi.com For this compound, several strategies could be employed:

Catalytic Tritiation of an Unsaturated Precursor: An analogue of this compound containing a double or triple bond in the piperidine ring or the linker could be synthesized and then subjected to catalytic reduction with tritium gas.

Tritium Exchange Labeling: Aromatic or other activated C-H bonds can be exchanged with tritium under specific catalytic conditions.

Alkylation with a Tritiated Reagent: The piperidine nitrogen could be alkylated with tritiated methyl iodide ([³H]CH₃I). This is a very common and effective method.

Carbon-11 Labeling (¹¹C) for PET:

Carbon-11 is a positron emitter with a short half-life (20.4 minutes), making it suitable for PET imaging studies. mdpi.com A common method for incorporating ¹¹C is through methylation.

N-Methylation with [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: A precursor of this compound lacking the N-methyl group (nor-methimepip) could be reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf to introduce the ¹¹C label at the piperidine nitrogen. nih.govresearchgate.netmdpi.com This is a rapid and high-yielding reaction, which is essential given the short half-life of ¹¹C. mdpi.com

Fluorine-18 Labeling (¹⁸F) for PET:

Fluorine-18 has a longer half-life (109.7 minutes) than ¹¹C, allowing for more complex syntheses and longer imaging times. nih.gov To label this compound with ¹⁸F, a precursor would need to be synthesized that allows for the introduction of the radionuclide.

Nucleophilic Substitution: An analogue of this compound could be prepared with a suitable leaving group (e.g., a tosylate or nitro group) on an alkyl chain attached to the piperidine or imidazole ring. This precursor would then be reacted with [¹⁸F]fluoride. For example, a fluoroethoxy- or fluoropropoxy-analogue could be synthesized. researchgate.netnih.gov

The selection of the specific radiolabeling strategy would depend on the desired application, the required specific activity, and the synthetic accessibility of the necessary precursors.

Isotope Labeling Precursor Radiolabeling Reagent Common Application
³HNor-methimepip[³H]CH₃IIn vitro receptor binding assays
¹¹CNor-methimepip[¹¹C]CH₃I or [¹¹C]CH₃OTfPET Imaging
¹⁸FAnalogue with leaving groupK[¹⁸F]FPET Imaging

Molecular and Receptor Pharmacology of Methimepip

Histamine (B1213489) H3 Receptor Agonism Profile

Methimepip has been identified as a compound exhibiting high binding affinity and potent functional agonist activity at the human histamine H3 receptor (hH3R). acs.org Research has demonstrated that this compound, the N-methyl derivative of Immepip (B124233), possesses an affinity for the hH3R in the nanomolar range. acs.orgwikipedia.org In radioligand binding assays using human H3 receptors stably expressed on SK-N-MC cells, this compound showed a pKi value of 9.0. acs.org This high affinity is coupled with strong functional agonism, as demonstrated by a pEC50 value of 9.5 in functional assays on the same cell line. acs.orgacs.orgebi.ac.uk The EC50 value, a measure of potency, was determined to be 0.316 nM. medchemexpress.com These findings establish this compound as a highly potent agonist at the human H3 receptor. acs.org

Table 1: Affinity and Potency of this compound at the Human H3 Receptor Data derived from studies on hH3R expressed in SK-N-MC or HEK293T cells.

ParameterValueReference
pKi9.0 acs.org, rndsystems.com
pEC509.5 acs.org, acs.org
EC500.316 nM medchemexpress.com

The agonist activity of this compound at the H3 receptor has been confirmed in classical preclinical functional assays. acs.orgacs.org One such model is the isolated guinea pig ileum, where H3 receptor activation inhibits neurogenic contractions. acs.orgujms.netsheffbp.co.uk In this ex vivo model, this compound effectively inhibits electrically-evoked contractions of the guinea pig ileum, demonstrating a potent inhibitory effect. acs.orgrndsystems.com The potency in this assay was quantified with a pD2 value of 8.26. acs.orgacs.orgebi.ac.ukrndsystems.com This result is comparable in efficacy to the less selective H3 agonist Immepip, which has a pD2 of 8.40 in the same model. acs.org The inhibitory action in the guinea pig ileum is attributed to the activation of H3 receptors, which are located on enteric nerve terminals and regulate the release of neurotransmitters like acetylcholine (B1216132). acs.orgsheffbp.co.uknorecopa.no

High Affinity and Functional Agonist Activity at Human H3R

Receptor Selectivity and Specificity

A defining characteristic of this compound is its remarkable selectivity for the histamine H3 receptor over the other three histamine receptor subtypes (H1R, H2R, and H4R). acs.orgrndsystems.com Studies have shown that this compound has a more than 10,000-fold preference for the human H3 receptor compared to the human H1 and H2 receptors. acs.orgacs.orgebi.ac.uk Its selectivity over the human H4 receptor is also very high, at approximately 2000-fold. acs.orgacs.orgebi.ac.uk This high degree of selectivity makes this compound a valuable pharmacological tool for investigating H3 receptor-mediated functions both in vitro and in vivo, without the confounding effects of activating other histamine receptors. acs.orgnih.gov In studies on keratinocytes, this compound had no effect on MMP-9 production, a process mediated by H1R, further confirming its lack of activity at the H1 receptor. core.ac.uk

Table 2: Receptor Selectivity Profile of this compound at Human Histamine Receptors

ReceptorpKiSelectivity vs. H3R (fold)Reference
hH1R< 5.0> 10,000 acs.org, rndsystems.com
hH2R< 5.0> 10,000 acs.org, rndsystems.com
hH3R9.0- acs.org, rndsystems.com
hH4R5.7~2000 acs.org, rndsystems.com

This compound was developed as an analog of Immepip, a potent H3 receptor agonist. acs.org While Immepip itself is a very potent H3 agonist (pKi = 9.3), it exhibits a relative lack of selectivity, particularly with respect to the H4 receptor, where it also shows high affinity (pKi = 7.7). acs.org This makes Immepip a potent H3/H4 dual agonist. acs.org In contrast, the addition of a methyl group to the piperidine (B6355638) nitrogen of Immepip to create this compound results in only a slight decrease in H3 receptor affinity and potency but a dramatic increase in selectivity against the H4 receptor. acs.org this compound's pKi of 5.7 at the H4R is significantly lower than that of Immepip, establishing this compound as a highly selective H3 agonist. acs.orgrndsystems.com This differentiation is crucial for studies aiming to isolate the physiological and pharmacological roles of the H3 receptor from those of the H4 receptor. acs.org

Table 3: Comparison of this compound and Immepip at Human H3 and H4 Receptors

CompoundhH3R pKihH4R pKiH3R/H4R Selectivity (fold)Reference
This compound 9.05.7~2000 acs.org, rndsystems.com
Immepip 9.37.7~40 acs.org

H3R Selectivity over H1R, H2R, and H4R

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

The histamine H3 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. acs.orgwikipedia.org These receptors are characterized by a seven-transmembrane domain structure and transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. wikipedia.orgnih.gov

Upon binding of an agonist such as this compound, the H3 receptor undergoes a conformational change. wikipedia.org This change promotes the activation of an associated G protein, typically of the Gi/Go family. nih.gov Activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.org Following this exchange, the Gα-GTP subunit dissociates from the Gβγ dimer. wikipedia.org

Both the Gαi/o-GTP subunit and the Gβγ dimer can then modulate the activity of various downstream intracellular effectors. A primary signaling pathway for Gi/o-coupled receptors like the H3R is the inhibition of the enzyme adenylyl cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govacs.org The reduction in cAMP levels subsequently affects the activity of downstream proteins such as protein kinase A (PKA), thereby altering cellular function and, in the case of presynaptic H3 autoreceptors, inhibiting neurotransmitter release. nih.govnih.gov

Gαi-Coupled Receptor Interactions

This compound is a potent and selective agonist for the histamine H3 receptor, which is a member of the G protein-coupled receptor (GPCR) family that signals through Gαi/o proteins. acs.orgacs.orgnews-medical.net Its interaction with these receptors has been characterized through various binding studies.

Research has demonstrated that this compound exhibits high affinity for the human histamine H3 receptor. acs.orgacs.org In one study, the N-methyl substitution of the compound immepip to create this compound resulted in a compound with a pKi value of 9.0 for the human H3 receptor. acs.orgacs.org This high affinity is a key determinant of its potent agonist activity.

The selectivity of this compound for the H3 receptor over other histamine receptor subtypes is a notable feature of its pharmacological profile. It shows a 2000-fold selectivity for the human H3 receptor compared to the human H4 receptor and over 10,000-fold selectivity over the human H1 and H2 receptors. acs.orgacs.org While the parent compound, immepip, also has a high affinity for the H3 receptor (pKi = 9.3), it is considerably less selective, with only a 45-fold preference for the H3 receptor over the H4 receptor. acs.org The primary Gαi-coupled receptors that this compound interacts with are the histamine H3 and, to a much lesser extent, the H4 receptors. acs.orguni-regensburg.de

The interaction of agonists with Gαi-coupled receptors, like the H3 receptor, typically stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. nih.gov This event initiates the dissociation of the Gα subunit from the βγ dimer, both of which can then modulate the activity of downstream effector proteins. nih.gov

Table 1: Binding Affinities of this compound and Reference Compounds at Human Histamine Receptors

Compound Receptor pKi Ki (nM) Selectivity (fold) vs H4
This compound H3 9.0 acs.orgacs.org 1 2000x acs.orgacs.org
H4 5.7 ~2000
Immepip H3 9.3 acs.org 0.5 45x acs.org
H4 7.7 acs.org 20

This table is interactive. You can sort and filter the data.

Downstream Signaling Cascade Activation in Preclinical Assays

The agonist activity of this compound at the Gαi-coupled histamine H3 receptor leads to the activation of specific downstream signaling cascades, which have been observed in several preclinical assays. acs.orgacs.org The activation of Gαi proteins primarily results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). news-medical.net

Functional assays have confirmed this compound's potent agonist effects. At the human histamine H3 receptor, it demonstrated a pEC50 of 9.5. acs.orgacs.org The EC50 value represents the concentration of a drug that gives a half-maximal response. This high potency is consistent with its high binding affinity. Furthermore, this compound was shown to be a very effective H3 receptor agonist on the guinea pig ileum, with a pD2 value of 8.26. acs.orgacs.org

A key downstream effect of H3 receptor activation in the brain is the inhibition of histamine synthesis and release. tocris.com In an in vivo microdialysis study in the rat brain, intraperitoneal administration of this compound was shown to reduce the basal level of brain histamine to approximately 25%. acs.orgacs.org This demonstrates a functional, downstream consequence of its agonist activity on H3 autoreceptors.

Another common method to assess the activation of Gαi-coupled receptors is the [35S]GTPγS binding assay. uni-regensburg.denih.gov This assay measures the exchange of [35S]GTPγS for GDP on Gα subunits following receptor activation. americanpharmaceuticalreview.com Stimulation of the H3 receptor by an agonist like this compound would be expected to increase [35S]GTPγS binding. news-medical.net While specific [35S]GTPγS binding data for this compound was not detailed in the provided search results, it is a standard method for characterizing H3 receptor agonists. uni-regensburg.denih.gov The signaling of Gαi proteins can also involve other pathways, such as the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. news-medical.netnih.gov

Binding Kinetics and Receptor Residence Time Studies

The study of ligand-receptor binding kinetics, particularly the dissociation rate (koff) and the resulting receptor residence time (RT), has become increasingly important in drug discovery for predicting in vivo efficacy. nih.govbellbrooklabs.com Receptor residence time, defined as the reciprocal of the dissociation rate constant (1/koff), describes the duration of the ligand-receptor complex. nih.govbellbrooklabs.com A longer residence time can lead to sustained pharmacological effects, which may exceed the pharmacokinetic half-life of the drug in circulation. bellbrooklabs.com

For G protein-coupled receptors (GPCRs), including the histamine receptors, ligand residence time is considered a critical parameter for optimizing the in vivo efficacy of drug candidates. researchgate.netuniversiteitleiden.nl For instance, the long duration of action of some antihistamines has been attributed to their long residence time at the histamine H1 receptor. researchgate.net Similarly, for agonists, a positive correlation between functional efficacy and receptor residence time has been observed for other GPCRs. ucl.ac.uk

While the importance of binding kinetics is well-established, specific studies detailing the association rate (kon), dissociation rate (koff), or receptor residence time for this compound were not found in the provided search results. Such studies would typically involve advanced techniques like radioligand binding assays measuring dissociation over time or competition association assays. universiteitleiden.nl Determining the binding kinetics of this compound would provide a more complete understanding of its pharmacological action, complementing the existing affinity (Ki) and potency (EC50) data. nih.gov The subtle molecular changes between ligands can significantly alter binding kinetics, which in turn affects the therapeutic outcome. nih.gov

Structure Activity Relationship Sar Studies of Methimepip and Analogues

Elucidation of Key Pharmacophores for H3R Agonism

The fundamental structure for H3R agonism in methimepip and related compounds consists of an imidazole (B134444) ring connected to a basic amine group by a flexible alkyl chain. This arrangement mimics the endogenous ligand, histamine (B1213489). The imidazole moiety and the protonated amine are considered the key pharmacophoric elements essential for binding to and activating the H3R. Efforts to replace the imidazole group in agonists have generally been unsuccessful, highlighting its critical role. uni-regensburg.de The basicity of the amine is also crucial; for instance, replacing the piperidine (B6355638) nitrogen with a less basic carbonyl group leads to a significant drop in activity. nih.gov

Impact of N-Methylation on Receptor Affinity and Selectivity

The methylation of the piperidine nitrogen in immepip (B124233) to create this compound is a critical modification that significantly enhances its selectivity for the H3R. uni-regensburg.descispace.com While immepip itself is a potent H3R agonist, it also displays considerable affinity for the H4 receptor. acs.org The addition of the methyl group in this compound, however, results in a compound that retains high affinity and agonist activity at the human H3 receptor (pKi = 9.0 and pEC50 = 9.5) but shows a remarkable 2000-fold increase in selectivity over the human H4 receptor. acs.orgacs.orgebi.ac.uk This modification also confers over 10,000-fold selectivity over the human H1 and H2 receptors. acs.orgebi.ac.uk

Further substitutions on the piperidine nitrogen with larger alkyl or aryl alkyl groups generally lead to a decrease in both affinity and functional activity at the H3R. acs.org This suggests that while a small alkyl group like methyl is well-tolerated and even beneficial for selectivity, bulkier groups are detrimental to receptor binding and activation. nih.gov

Analysis of Piperidine Ring Substitutions and Modifications

The piperidine ring in this compound serves as a conformationally constrained scaffold for the basic amine. Modifications to this ring have profound effects on the compound's pharmacological profile. For example, replacing the piperidine ring with a pyrrolidine (B122466) ring can introduce stereoselectivity at both the H3 and H4 receptors. researchgate.netmolaid.com

Introducing substituents on the piperidine ring itself, other than at the nitrogen, can also alter activity. For instance, N-phenyl piperidine substituted immepip analogs showed a 3 to 200-fold lower activity compared to immepip. nih.gov The length of the alkyl chain connecting the imidazole and piperidine rings is also a determinant of activity. The propylene (B89431) analogue of immepip was identified as a high-affinity neutral antagonist for the human H3 receptor, demonstrating that a subtle change in the linker can switch the pharmacological profile from agonist to antagonist. researchgate.netmolaid.com

Conformationally Constrained Analogues and Stereoselectivity

This compound is an analog of imbutamine, where the side chain is conformationally constrained by the piperidine ring. researchgate.net This conformational restriction is a key feature for its high affinity and efficacy at the H3R. researchgate.net Further exploration of conformational constraints has been a strategy in developing other H3R ligands.

When the piperidine ring of immepip is replaced by a pyrrolidine ring, it results in a pair of enantiomers that exhibit distinct stereoselectivity at the human H3 and H4 receptors, underscoring the importance of the three-dimensional arrangement of the pharmacophoric groups for receptor interaction. researchgate.netmolaid.com

Comparative SAR with Other Imidazole-Containing H3R Agonists (e.g., Immetit, Imbutamine)

This compound belongs to a class of imidazole-containing H3R agonists that includes compounds like immetit and imbutamine. uni-regensburg.de Imbutamine is a flexible histamine analogue, and its conformationally constrained analogue, immepip, shows enhanced affinity and functional activity at the H3R. researchgate.net this compound, being the N-methylated derivative of immepip, further refines the selectivity profile. uni-regensburg.descispace.com

Imetit (B1201578), another potent H3R agonist, features an isothiourea group in its side chain. researchgate.net Like this compound and immepip, imetit retains the crucial imidazole ring of histamine. researchgate.net However, these earlier agonists, including imetit and immepip, also show significant activity at the H4 receptor. scispace.com The development of this compound and later immethridine (a pyridine-containing analogue) represented significant progress in achieving high selectivity for the H3R over the H4R. researchgate.net This highlights a general trend in the development of H3R agonists, where initial potent compounds often lacked selectivity, and subsequent structural modifications, such as the N-methylation in this compound, were key to improving this aspect.

Preclinical Biological Evaluation: in Vitro Methodologies and Findings

Radioligand Binding Assays in Mammalian Cell Lines and Tissue Preparations

Radioligand binding assays are a cornerstone in determining the affinity of a compound for its receptor. These assays measure the displacement of a radioactively labeled ligand by an unlabeled test compound, such as Methimepip.

The dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. Efficacy, often expressed as the half-maximal effective concentration (EC₅₀), represents the concentration of a ligand that produces 50% of the maximal possible response.

In studies utilizing human histamine (B1213489) H₃ receptors, this compound has demonstrated high affinity. Research has reported a pKᵢ value of 9.0, which corresponds to a Kᵢ in the nanomolar range, indicating a strong interaction with the receptor. acs.org The pEC₅₀, a measure of potency in functional assays, was found to be 9.5, highlighting its high efficacy as an agonist. acs.org

These binding assays are crucial for quantifying the direct interaction between this compound and the H3R, providing a foundational understanding of its pharmacological activity. The data consistently show that this compound binds to the H3R with high affinity, a key characteristic of a potent receptor agonist.

Table 1: Binding Affinity and Potency of this compound at the Human H3 Receptor

Parameter Value Reference
pKᵢ 9.0 acs.org
pEC₅₀ 9.5 acs.org

Functional Assays for H3R Activation

Functional assays are employed to determine the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors (GPCRs) like the H3R, these assays often measure downstream signaling events.

Reporter gene assays, such as the CRE-luciferase assay, are widely used to study the activation of GPCRs that couple to Gαi/o proteins, like the H3R. Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This change in cAMP is then measured via a reporter gene, typically luciferase, which is under the control of a cAMP response element (CRE). A decrease in luciferase activity indicates agonist activity at the H3R.

Studies have utilized CRE-luciferase reporter gene assays to confirm the agonist properties of compounds at the H3R. nih.govacs.orgacs.org These assays provide a quantitative measure of the functional consequences of receptor activation. For instance, the potency (pEC₅₀) and intrinsic activity (α) of H3R ligands are determined by measuring the inhibition of forskolin-induced CRE-driven luciferase activity. acs.org

Other functional assays for GPCR activation include measuring changes in intracellular calcium levels and GTPγS binding. The H3R, being a Gαi/o-coupled receptor, can influence intracellular calcium concentrations. meduniwien.ac.at Studies have shown that the selective H3R agonist this compound can inhibit the [Ca²⁺]i response, which is consistent with the known signaling pathways of H3Rs in synaptic nerve endings. meduniwien.ac.at

GTPγS binding assays provide a direct measure of G protein activation. In the presence of an agonist, the Gα subunit of the heterotrimeric G protein exchanges GDP for GTP (or its non-hydrolyzable analog, GTPγS). Measuring the accumulation of radiolabeled GTPγS in cell membranes expressing the receptor of interest provides a direct readout of receptor activation. This method has been used to characterize the functional activity of H3R ligands, distinguishing between full and partial agonists. acs.org

Table 2: Functional Assay Data for H3R Agonists

Assay Type Compound Parameter Value Reference
CRE-Luciferase Histamine pEC₅₀ 7.2 ± 0.3 acs.org
CRE-Luciferase VUF16839 (14d) pEC₅₀ 9.5 nih.gov
[³⁵S]-GTPγS Histamine pEC₅₀ 7.2 ± 0.3 acs.org
[³⁵S]-GTPγS VUF16839 (14d) pEC₅₀ 8.4 ± 0.3 acs.org

Reporter Gene Assays (e.g., CRE-Luciferase)

In Vitro Electrophysiological Studies in Neural Tissue Preparations

In vitro electrophysiology allows for the direct measurement of the electrical properties of neurons and the effects of compounds on synaptic transmission and excitability.

Studies on dentate gyrus granule cells have been instrumental in elucidating the effects of this compound on neuronal function. The dentate gyrus is a key region of the hippocampus involved in learning and memory.

Research has shown that activation of H3 receptors by this compound reduces the probability of glutamate (B1630785) release and long-term potentiation (LTP) in the dentate gyrus of control animals. nih.gov Specifically, this compound was observed to decrease the coupling of excitatory post-synaptic field potentials to population spikes. nih.gov However, it did not appear to affect GABAergic feedback inhibition of granule cell responsiveness. nih.gov These findings suggest that this compound, through its action on H3 receptors, modulates synaptic plasticity and excitability in this critical brain region. nih.gov

Table 3: Effects of this compound on Dentate Gyrus Granule Cells

Parameter Effect of this compound Reference
E-S Coupling Reduced nih.gov
Probability of Glutamate Release Decreased (in controls) nih.gov
Long-Term Potentiation (LTP) Reduced nih.gov
GABAergic Feedback Inhibition No observable effect nih.gov

Neurotransmitter Release Modulation in Isolated Cell Systems

This compound is a highly potent and selective agonist for the histamine H3 receptor (H3R). tocris.comacs.org The H3 receptor functions as a presynaptic G-protein coupled receptor that, upon activation, inhibits the release of neurotransmitters. wikipedia.org It acts as an autoreceptor on histaminergic neurons to control histamine release and as a heteroreceptor on non-histaminergic neurons to modulate the release of other key neurotransmitters. wikipedia.orgfrontiersin.orgscispace.com

This compound demonstrates high affinity and functional agonist activity at the human histamine H3 receptor. acs.org As an agonist, this compound activates these presynaptic autoreceptors, which provides a negative feedback signal to the neuron, inhibiting further synthesis and release of histamine. wikipedia.orgfrontiersin.org Studies using SK-N-MC cells stably expressing the human H3 receptor have quantified the potent and selective agonist nature of this compound. acs.org The compound shows a 2000-fold selectivity for the human H3 receptor over the human H4 receptor and over a 10,000-fold selectivity over the human H1 and H2 receptors. acs.org

While direct in vitro release measurements from isolated cells are detailed in specific primary literature, the functional consequence of this potent agonism has been demonstrated in preclinical models. For instance, in vivo microdialysis studies in the rat brain showed that this compound significantly reduces the basal level of histamine in the hypothalamus, confirming its powerful role in modulating histamine release through autoreceptor activation. acs.org

Table 1: In Vitro Activity of this compound at Human Histamine Receptors

Receptor Subtype Binding Affinity (pKi) Functional Agonist Activity (pEC50/pD2) Source
Human H3 Receptor 9.0 9.5 acs.org
Human H4 Receptor 5.7 - tocris.com
Human H1 Receptor < 5.0 - tocris.com
Human H2 Receptor < 5.0 - tocris.com

| Guinea Pig Ileum (H3) | - | 8.26 | tocris.comacs.org |

Beyond its role as an autoreceptor, the H3 receptor also functions as a heteroreceptor on various non-histaminergic neurons, where its activation by an agonist like this compound can inhibit the release of other neurotransmitters, including glutamate, GABA, acetylcholine (B1216132), norepinephrine, and serotonin. wikipedia.orgnih.govmdpi.com

Research has specifically investigated the effects of this compound on glutamatergic and GABAergic systems. In studies using the dentate gyrus of rats, this compound was found to reduce the probability of glutamate release. nih.gov This effect is consistent with the known function of presynaptic H3 heteroreceptors located on glutamatergic nerve terminals. nih.gov

Conversely, the same research indicated that GABAergic feedback inhibition of granule cell responsiveness was not affected by this compound in the models studied. nih.gov This suggests a differential modulation, where under the tested conditions, this compound's primary effect was on excitatory (glutamatergic) rather than inhibitory (GABAergic) transmission in that specific brain region. nih.gov The potential for this compound to reduce the release of other neurotransmitters like acetylcholine is also recognized, given the widespread expression of H3 heteroreceptors. scispace.comnih.gov

Table 2: Observed Effects of this compound on Neurotransmitter Release via Heteroreceptor Modulation

Neurotransmitter Brain Region Studied Observed Effect in Preclinical Models Source
Glutamate Dentate Gyrus Decreased release probability nih.gov

| GABA | Dentate Gyrus | No significant effect on feedback inhibition | nih.gov |

Preclinical Biological Evaluation: in Vivo Methodologies and Findings in Animal Models

Neurochemical Profiling in Rodent Brain Using Microdialysis

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. conductscience.comsygnaturediscovery.com This methodology has been instrumental in characterizing the neurochemical profile of methimepip.

Impact on Basal Histamine (B1213489) Levels in Specific Brain Regions

Studies employing in vivo microdialysis in rats have demonstrated that this compound significantly reduces the basal level of histamine in the brain. acs.orgacs.orgebi.ac.uk Systemic administration of this compound has been shown to decrease histamine release in the rat hypothalamus. nih.gov Specifically, intraperitoneal administration of this compound has been found to lower the basal histamine level in the rat hypothalamus to approximately 25% of the baseline. acs.org

Table 1: Effect of this compound on Basal Histamine Levels in Rat Brain

Brain RegionEffect on Histamine LevelReference
HypothalamusReduced to ~25% of basal level acs.org
General BrainReduction to ~25% after 5 mg/kg i.p. acs.orgebi.ac.uk

Modulation of Other Neurotransmitter Release in Vivo

The influence of this compound extends beyond the histaminergic system. As a histamine H3 receptor agonist, it also modulates the release of other key neurotransmitters. The H3 receptor functions as a presynaptic heteroreceptor on various non-histaminergic neurons, and its activation can inhibit the release of several neurotransmitters. frontiersin.orgnih.govscispace.com

Research indicates that histamine H3 receptor activation can presynaptically inhibit the release of acetylcholine (B1216132), norepinephrine, serotonin, and dopamine (B1211576). frontiersin.orgnih.govsunderland.ac.uk Specifically, studies have pointed to the modulation of acetylcholine release in the rat entorhinal cortex and hippocampus through H3 receptors. frontiersin.orgnih.govscispace.com While direct in vivo microdialysis data on this compound's effect on all these neurotransmitters is not extensively detailed in the provided results, the known function of H3 receptor agonists strongly suggests an inhibitory role. For instance, it is hypothesized that this compound could reduce long-term potentiation (LTP) in the dentate gyrus by decreasing the release of glutamate (B1630785), histamine, and acetylcholine. nih.gov There is also evidence for the cholinergic modulation of dopamine release, which could be influenced by compounds like this compound that affect acetylcholine levels. sciety.org

In Vivo Electrophysiological Studies in Animal Brains

In vivo electrophysiology allows for the study of synaptic transmission and plasticity in the intact animal brain, providing valuable insights into the functional consequences of drug administration. mightexbio.comunipv.it

Effects on Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation (LTP) in Dentate Gyrus)

Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism underlying learning and memory. nih.gov Studies in adult male rats have shown that this compound affects LTP in the dentate gyrus (DG). nih.gov In control rats, administration of this compound was found to produce a deficit in DG LTP. nih.gov This effect in control animals mimicked the LTP deficits observed in rats prenatally exposed to alcohol. nih.gov The reduction in LTP by this compound is thought to be a consequence of its action on H3 receptors, potentially through a combined reduction of glutamate, histamine, and acetylcholine release. nih.gov

Analysis of Paired-Pulse Plasticity

Paired-pulse plasticity is a form of short-term synaptic plasticity that provides information about the probability of neurotransmitter release. An increase in the paired-pulse ratio is generally indicative of a reduced probability of neurotransmitter release. nih.gov

In vivo studies in control rats demonstrated that this compound injection resulted in a significant increase in the field excitatory postsynaptic potential (fEPSP) slope paired-pulse ratio at specific interstimulus intervals (30 and 40 milliseconds). nih.gov This finding suggests that this compound reduces the probability of glutamate release in the dentate gyrus of control animals. nih.gov Interestingly, in rats prenatally exposed to alcohol, this compound did not significantly alter the paired-pulse ratio, suggesting that the mechanisms affected by this compound may already be compromised in these animals. nih.gov

Table 2: In Vivo Electrophysiological Effects of this compound in Rat Dentate Gyrus

ParameterEffect in Control RatsReference
Long-Term Potentiation (LTP)Deficit in LTP nih.gov
Paired-Pulse RatioIncreased at 30ms and 40ms intervals nih.gov

Behavioral Phenotyping in Rodent Models (Non-Clinical Utility)

Behavioral phenotyping in rodent models is used to assess the effects of a compound on various aspects of behavior, such as anxiety and exploration. nih.govnih.govmdpi.commusc.edu

In an open-field test with a novel object, administration of this compound to Wistar rats was found to reduce the number of entries into the central area where the object was located. frontiersin.orgnih.gov This suggests an enhanced avoidance response. frontiersin.orgnih.gov In another study, Balb/c mice, which are considered more anxious than C57BL/6J mice, were tested in a 3D maze. frontiersin.orgnih.gov Treatment with this compound did not induce entry into the more anxiogenic arms of the maze, indicating a lack of anxiolytic effects in this paradigm. frontiersin.orgnih.gov These studies highlight that this compound can influence anxiety-related behaviors, generally promoting avoidance.

Exploratory Behavior in Open-Field Tests

The open-field test is a standard method to assess exploratory behavior and general activity in rodents. When Wistar rats were placed in an empty open field, they predominantly stayed in the outer areas, with infrequent and brief entries into the central zone. frontiersin.org However, the introduction of an object into the center of the field altered this behavior, leading to more frequent and prolonged exploration of the central area. frontiersin.org

Administration of this compound, a selective histamine H3 receptor (H3R) agonist, significantly influenced this exploratory pattern. frontiersin.org In the presence of a novel object, rats treated with this compound showed a marked reduction in entries into the central area of the open field. frontiersin.orgresearchgate.net This suggests an enhanced avoidance response. frontiersin.org Specifically, compared to control animals, those treated with this compound crossed significantly less into both the inner and central areas and spent less time in the inner area when an object was present. researchgate.netnih.gov No significant differences in behavior were observed between groups in the absence of an object. researchgate.netnih.gov

Effects of this compound on Exploratory Behavior in the Open-Field Test with an Object
Behavioral MeasureThis compound Treatment EffectSignificance vs. Control
Entries into Inner AreaReducedp < 0.05
Entries into Central AreaReducedp < 0.0002
Time Spent in Inner AreaReducedp < 0.05

Spatial Memory and Learning in Radial-Arm Maze Tasks

The radial-arm maze (RAM) is a widely used apparatus to evaluate spatial learning and memory, which are functions highly dependent on the hippocampus. science.govmdpi.com A modified version of this, the 3D radial-arm maze, has been employed to study the effects of this compound on anxiety and spatial navigation. nih.govconductscience.com This maze consists of a central platform with eight radiating arms, and in the 3D version, bridges connect the central hub to the arms. frontiersin.orgnih.gov

In these studies, different strains of mice exhibit varying baseline levels of anxiety. For instance, C57BL/6J mice readily explore the arms of the maze, while Balb/c mice tend to remain on the central platform and bridges, indicating higher anxiety levels. frontiersin.orgnih.gov When Balb/c mice were treated with this compound, it did not induce them to enter the arms of the maze. frontiersin.orgnih.gov This finding suggests that this compound does not possess anxiolytic effects in this particular behavioral paradigm. frontiersin.orgnih.gov The performance in the RAM task allows for the assessment of different aspects of memory, distinguishing between declarative and procedural components. mdpi.com

Studies on Anxiety-Related Behaviors in Animal Models

The role of the histamine H3 receptor in anxiety is a subject of ongoing research, with some studies pointing to its involvement in fear-avoidance responses. frontiersin.orgnih.gov To investigate this, this compound has been tested in various animal models of anxiety. As mentioned, in the 3D radial-arm maze, this compound did not produce anxiolytic-like effects in the anxiety-prone Balb/c mice. frontiersin.orgnih.gov

In the open-field test, the administration of this compound led to an enhanced avoidance response to a novel object, which can be interpreted as a fear-induced behavior rather than a direct measure of anxiety. frontiersin.orgnih.gov It is important to distinguish between fear-induced avoidance and anxiety, as the former is often characterized by escape or avoidance of a specific threat, while the latter is a more generalized state of apprehension. nih.gov The results from these studies suggest that while this compound may modulate fear-related behaviors, it does not appear to have a direct anxiolytic effect in the models tested. frontiersin.orgnih.gov

Investigation of Pharmacological Responses in Specific Animal Disease Models (e.g., Prenatal Alcohol Exposure Models)

Research has explored the effects of this compound in animal models of prenatal alcohol exposure (PAE), which is known to cause long-lasting cognitive deficits. unm.eduresearchgate.net In a rat model of voluntary drinking during pregnancy, the offspring of alcohol-exposed dams exhibited deficits in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. unm.edu

Systemic administration of this compound to control offspring mimicked the LTP deficit observed in the PAE rats, both in vivo and in vitro. unm.edu This suggests that activation of the H3 receptor can impair synaptic plasticity. unm.edu Interestingly, in PAE rats, this compound did not further decrease the already compromised LTP. unm.edu Further investigation revealed that PAE leads to an increase in H3 receptor-mediated inhibition of glutamate release in the dentate gyrus of the hippocampus. nih.govnih.gov Specifically, this compound-stimulated [³⁵S]-GTPγS binding, a measure of receptor-effector coupling, was significantly increased in several brain regions, including the dentate gyrus, of PAE rats compared to controls. nih.govnih.gov

Computational and Theoretical Studies of Methimepip

Molecular Docking and Dynamics Simulations with H3R Models

Since an experimental crystal structure of the histamine (B1213489) H3 receptor remains elusive, computational studies have relied on homology models. nih.govacs.org These models are typically constructed using the crystal structures of related G-protein coupled receptors (GPCRs), such as the histamine H1 receptor or bovine rhodopsin, as templates. acs.orgebi.ac.uk Molecular docking and molecular dynamics (MD) simulations using these H3R models have been instrumental in predicting how agonists like Methimepip bind and the nature of their interactions at the molecular level. acs.orgrjptonline.org

Molecular docking studies predict the preferred orientation of a ligand within the receptor's binding pocket. For histamine H3R agonists, these simulations consistently identify two acidic residues in the transmembrane (TM) helices as critical for binding: Aspartic Acid 114 (D1143.32) in TM3 and Glutamic Acid 206 (E2065.46) in TM5. brieflands.comderpharmachemica.com The protonated amine group, a common feature in H3R agonists, is predicted to form a key salt bridge interaction with D1143.32, anchoring the ligand in the binding site. acs.orgbrieflands.com The imidazole (B134444) ring, characteristic of histamine and many of its analogs including this compound, is predicted to interact with E2065.46. acs.org

Molecular dynamics (MD) simulations provide a deeper understanding by modeling the movement of atoms in the ligand-receptor complex over time. researchgate.netbiorxiv.org These simulations can assess the stability of the predicted binding pose and reveal dynamic interactions that are not apparent from static docking models. Studies have used MD simulations to refine the binding modes of H3R ligands and analyze the conformational changes in the receptor upon ligand binding. rjptonline.org For instance, simulations can show how the ligand and key residues adjust to achieve an optimal and stable interaction, which is crucial for receptor activation.

Interacting ResidueLocationPredicted Interaction with AgonistsReference
D1143.32 TM3Forms a salt bridge with the protonated amine of the ligand. acs.orgbrieflands.comderpharmachemica.com
E2065.46 TM5Interacts with the imidazole ring of the ligand. acs.orgbrieflands.comderpharmachemica.com
Y3.33 TM3Can form hydrogen bonds or hydrophobic interactions. acs.org
W6.48 TM6Contributes to a hydrophobic pocket. acs.org
Y6.51 TM6Forms a hydrogen bond and is adjacent to the acidic binding point. acs.org
F7.39 TM7Provides hydrophobic interactions with the ligand's linker. acs.org
L7.42 TM7Provides hydrophobic interactions with the ligand's linker. acs.org

This table summarizes key amino acid residues within the histamine H3 receptor binding pocket and their predicted roles in binding agonists, based on molecular modeling studies.

Ligand-Based and Structure-Based Drug Design Principles

The design of novel H3R ligands, including analogs of this compound, utilizes both ligand-based and structure-based computational strategies. acs.orgscispace.com

Ligand-Based Drug Design (LBDD) relies on the knowledge of known active molecules to develop a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. scispace.comnih.gov this compound, as a highly potent and selective H3R agonist, serves as a crucial reference compound for developing pharmacophore models for H3R agonism. acs.orgresearchgate.net These models highlight key features such as a basic nitrogen atom, a hydrogen-bond donor/acceptor site (the imidazole ring), and specific hydrophobic regions, guiding the synthesis of new compounds with potentially similar or improved activity. jst.go.jp

Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of the target protein, in this case, H3R homology models. acs.org By docking potential ligands into the binding site of the H3R model, researchers can predict their binding affinity and orientation. ebi.ac.uk This approach allows for the rational design of modifications to a scaffold like this compound to enhance its interaction with key residues, such as D1143.32 and E2065.46, or to improve its selectivity over other histamine receptor subtypes (H1R, H2R, H4R). ebi.ac.ukderpharmachemica.com The combination of docking and MD simulations is a powerful SBDD tool for prioritizing compounds for synthesis and biological testing. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models express the physicochemical properties of molecules as numerical values called "descriptors" and use statistical methods to relate them to activities like receptor binding affinity (pKi). nih.gov

While extensively applied to series of H3R antagonists to understand the structural requirements for high affinity, specific QSAR studies focusing on H3R agonists like this compound are less commonly reported in the reviewed literature. nih.govbrieflands.comderpharmachemica.com However, the principles of QSAR are broadly applicable. For H3R ligands, QSAR models have shown that properties like hydrophobicity and steric factors are important for achieving good affinity. nih.gov

A typical QSAR study involves:

Data Set Selection: A group of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: Various electronic, steric, hydrophobic, and topological descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the activity. brieflands.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. derpharmachemica.com

By identifying the key molecular properties that govern activity, QSAR models can guide the optimization of lead compounds and predict the potency of newly designed molecules before their synthesis, accelerating the drug discovery process.

Chemogenomics Approaches for Receptor Ligand Design

Chemogenomics integrates chemical and genomic data to explore the relationships between ligands and their protein targets on a large scale. This approach is particularly valuable for GPCRs, a large family of receptors with significant structural similarities in their binding sites. By comparing the amino acid sequences and ligand binding profiles across multiple aminergic GPCRs, chemogenomics can uncover the molecular determinants of ligand selectivity.

A structural chemogenomics analysis of aminergic GPCRs provides key insights into the high selectivity of this compound for the H3 receptor. Although the H3 and H4 receptors share considerable similarity in their binding pockets, subtle differences in amino acid residues can be exploited to achieve selectivity. This compound achieves a remarkable 3,500-fold selectivity for the H3R over the H4R. Chemogenomic studies help to identify these key "selectivity pockets" or individual residue differences that can be targeted in drug design. This knowledge allows for the rational design of new ligands that are highly specific for the H3R, thereby minimizing potential side effects that could arise from cross-reactivity with other receptors.

Analytical Methodologies for Methimepip in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS)

Chromatography is a cornerstone technique for separating components within a mixture, allowing for both qualitative and quantitative analysis. nih.govijpsjournal.com High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector, stands out as a powerful and widely used method for the analysis of pharmaceutical compounds like methimepip. researchgate.netmdpi.com This combination, known as HPLC-MS or LC-MS, offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of substances in complex biological matrices. longdom.orgnih.gov

In the context of this compound research, HPLC would separate the compound from other substances in a sample based on its differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). ijpsjournal.com The separated compound then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific detection and quantification. mdpi.comlongdom.org

While specific, detailed HPLC-MS parameters for this compound are often proprietary to the research lab conducting the analysis, a typical method can be inferred from the analysis of similar small molecules. nih.govsigmaaldrich.com Key parameters that are optimized include the type of HPLC column, the composition of the mobile phase, the flow rate, and the settings of the mass spectrometer detector. longdom.org For instance, in the analysis of a related compound, methimazole (B1676384), a validated LC-MS/MS method was developed using a C18 column and a mobile phase of 50% methanol, with detection via tandem mass spectrometry. nih.gov Such a method allows for the creation of a calibration curve over a specific concentration range to ensure accurate quantification. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of a Related Compound (Methimazole)

Parameter Condition Reference
Chromatography System Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample Type Human plasma or serum nih.gov
Sample Preparation Derivatization followed by supported liquid extraction nih.gov
Internal Standard MMI-D3 (deuterated methimazole) nih.gov
Calibration Range 1-1000 ng/mL nih.gov
Precision (Intra-day) < 10.2% nih.gov
Precision (Inter-day) < 9.8% nih.gov
Accuracy (Intra-day) 89.5% - 101.1% nih.gov

| Accuracy (Inter-day) | 96.0% - 99.7% | nih.gov |

This table is based on a method developed for methimazole and serves as an example of the parameters involved in such an analysis. nih.gov

Other chromatographic techniques used in the synthesis and purification of this compound and its precursors include thin-layer chromatography (TLC) for monitoring reaction progress and preparative flash chromatography for purification of the final product. acs.org

Spectroscopic Characterization in Research Settings

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of newly synthesized compounds like this compound. scielo.brmdpi.com These techniques probe how the molecule interacts with electromagnetic radiation, providing a unique fingerprint of its structure. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry was performed on an ion-trap mass spectrometer using the Atmospheric Pressure Chemical Ionization (APCI) technique. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. mdpi.comijper.org Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are typically recorded. The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. scielo.br In the initial synthesis of this compound, ¹H NMR spectra were recorded on a 200 MHz spectrometer, using the residual solvent peak as a reference. acs.org

Table 2: Summary of Spectroscopic and Analytical Data for this compound

Analytical Method Instrument/Technique Observation/Result Reference
Mass Spectrometry Finnigan LCQDECA ion-trap MS with APCI Used for mass determination and structural confirmation. acs.org
¹H NMR Spectroscopy Bruker AC-200 spectrometer Used to confirm the proton framework of the molecular structure. acs.org
Melting Point Electrothermal IA9200 apparatus Used to determine the melting point of the compound. acs.org

| Elemental Analysis | Mikroanalytisches Labor Pascher | Performed to confirm the elemental composition (C, H, N) of the compound. | acs.org |

Radiochemical Purity Assessment for Labeled Compounds

In pharmacological research, compounds are often radiolabeled to trace their distribution and interaction with biological targets. While specific reports on radiolabeled this compound are not detailed in the provided context, the techniques for assessing radiochemical purity are standardized and would apply if a radiolabeled version were used. unm.edu For example, [³H]-histamine has been used in displacement studies to determine the receptor binding affinity of compounds like this compound. acs.org

Radiochemical purity (RCP) is a critical quality control measure, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. unm.eduymaws.com Impurities can lead to poor quality data and unnecessary radiation exposure in non-clinical studies. rap-proceedings.org

The most common methods for assessing RCP are chromatographic. rap-proceedings.orgpnrjournal.com These techniques separate the intact radiolabeled compound from potential radiochemical impurities, such as free radioisotope or degradation products. ymaws.com

Thin-Layer Chromatography (TLC) and Paper Chromatography are widely used due to their simplicity and speed. ymaws.comrap-proceedings.org A small spot of the radiolabeled compound is applied to a stationary phase (e.g., a TLC plate with silica (B1680970) gel or a paper strip). ymaws.compnrjournal.com The plate or strip is then placed in a sealed chamber with a mobile phase (solvent). ymaws.com The solvent moves up the stationary phase, and different chemical species travel at different rates, leading to separation. rap-proceedings.org The distribution of radioactivity on the chromatogram is then determined using a radiochromatogram scanner or by cutting the strip into segments and counting the radioactivity in each segment in a scintillation counter. unm.eduymaws.com

High-Performance Liquid Chromatography (HPLC) can also be used for RCP assessment, often with a radiation detector connected in series after the standard UV detector. unm.eduiaea.org This method offers higher resolution and is particularly useful for complex mixtures. iaea.org

Table 3: Common Chromatographic Systems for Radiochemical Purity Assessment

Technique Stationary Phase Mobile Phase (Solvent) Principle of Separation Detection Reference
Paper Chromatography Whatman paper Various, e.g., Acetone, Saline, Methanol Partitioning between the paper (hydrated cellulose) and the mobile phase. Radiochromatogram scanner, cutting and counting. rap-proceedings.orgpnrjournal.com
Thin-Layer Chromatography (TLC) Silica Gel (ITLC-SG) Various, e.g., Acetone, MEK, Acetonitrile Adsorption to the polar stationary phase. Non-polar compounds move further with the mobile phase. Radiochromatogram scanner, cutting and counting. unm.edurap-proceedings.org

| HPLC | C18 or other columns | Gradient or isocratic solvent systems | Partitioning between the non-polar stationary phase and a more polar mobile phase. | In-line radiation detector (e.g., flow-scintillation). | unm.eduiaea.org |

The choice of the specific chromatographic system depends on the physicochemical properties of the radiolabeled compound and the potential impurities that need to be separated. rap-proceedings.org The goal is to achieve a clear separation between the desired product and any impurities to allow for accurate quantification of the radiochemical purity. unm.edu

Future Research Trajectories and Unanswered Questions in Preclinical Methimepip Studies

Exploration of Allosteric Modulation at H3R

A significant frontier in G protein-coupled receptor (GPCR) pharmacology is the concept of allosteric modulation. Unlike orthosteric ligands like Methimepip, which bind to the primary, endogenous ligand binding site, allosteric modulators bind to a topographically distinct site on the receptor. nih.gov This binding can subtly change the receptor's conformation, thereby modulating the effect of the orthosteric ligand.

Future preclinical studies should investigate the potential for allosteric modulators to fine-tune the effects of H3R agonists. Research has shown that certain compounds can act as allosteric modulators of the H3R. scbt.com For instance, sodium ions have been identified as allosteric modulators that can stabilize the inactive conformation of the H3R. researchgate.netd-nb.info Furthermore, computational models suggest the existence of lipid allosteric regulatory sites that differ based on the receptor's activation state. biorxiv.org

Unanswered questions in this domain include:

Can positive allosteric modulators (PAMs) be developed to enhance the efficacy of agonists like this compound at specific neuronal populations while minimizing effects elsewhere?

Could negative allosteric modulators (NAMs) offer a more subtle way to inhibit H3R signaling than traditional antagonists or inverse agonists?

How does the allosteric modulation of H3R affect its dimerization with other receptors, such as dopamine (B1211576) D1 or D2 receptors?

Exploring these questions could lead to the development of novel therapeutic strategies with greater specificity and potentially fewer side effects than current orthosteric ligands. frontiersin.org

Development of Novel Non-Imidazole H3R Agonists

The vast majority of potent H3R agonists, including the benchmark compound this compound, are characterized by an imidazole (B134444) ring, a key structural feature for interacting with the receptor. acs.org However, the imidazole moiety has been associated with certain liabilities, such as potential interactions with cytochrome P450 enzymes. frontiersin.org This has spurred extensive research into the development of non-imidazole H3R antagonists and, more recently, agonists. nih.govresearchgate.netdovepress.comtandfonline.com

While the development of non-imidazole H3R antagonists has been highly successful, creating potent non-imidazole agonists has proven more challenging. acs.orgpsu.eduresearchgate.net A significant breakthrough was the development of a class of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which yielded the first non-imidazole full H3R agonists with nanomolar potency. acs.org One key compound from this series, VUF16839, demonstrated high affinity and functional activity comparable to potent imidazole-based agonists.

Future research should continue this trajectory, aiming to:

Diversify the structural scaffolds of non-imidazole H3R agonists.

Elucidate the structure-activity relationships (SAR) that govern agonist activity in the absence of an imidazole ring.

Evaluate the in vivo profiles of these novel agonists to determine if they offer advantages over imidazole-containing compounds like this compound in terms of brain penetration, metabolic stability, and selectivity.

The development of such compounds would provide invaluable new tools for probing H3R function and could lead to drug candidates with improved pharmacokinetic and pharmacodynamic properties. acs.org

Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

The preclinical characterization of this compound has relied on established models such as in vivo microdialysis and electrophysiological recordings in brain slices. nih.gov While informative, future research requires more sophisticated models to dissect the complex cellular and network-level effects of H3R activation.

Advanced In Vitro Models: The limitations of traditional 2D cell culture and animal models, particularly species-specific differences, highlight the need for more physiologically relevant human-based systems. nih.gov Brain organoids, 3D self-organizing structures grown from human stem cells, offer an unprecedented opportunity to model aspects of human brain development and neural network function in a dish. harvard.eduinstitutimagine.orgnih.gov Future studies could leverage brain organoids to:

Investigate the effect of H3R agonism on human neuronal differentiation, synaptogenesis, and network activity. harvard.edu

Model the interaction between histaminergic neurons and other neuronal types in a human-specific context.

Screen for novel H3R ligands using a more complex and human-relevant biological system. institutimagine.org Additionally, cell-based assays using embryonic stem cells can serve as powerful models to study the role of H3R in neurodevelopmental processes. researchgate.net

Advanced In Vivo and In Silico Models: In vivo, techniques like fiber photometry and two-photon microscopy in awake, behaving animals can provide real-time insights into how H3R activation by compounds like this compound modulates the activity of specific neural circuits during cognitive or behavioral tasks. In silico, the development of more accurate homology models of the H3R structure, whose crystal structure remains unresolved, is crucial for understanding ligand-receptor interactions and for the rational design of new compounds. plos.org

Integration of Multi-Omics Data in Preclinical Research

Preclinical research on H3R ligands has traditionally focused on specific molecular interactions and downstream signaling pathways. A major future trajectory involves the integration of "multi-omics" data—genomics, proteomics, and metabolomics—to build a systems-level understanding of H3R agonism.

Proteomics: Can be used to identify changes in protein expression and post-translational modifications in response to H3R activation. This could reveal novel signaling partners and downstream effectors of the H3R.

Metabolomics: Can provide a snapshot of the metabolic state of cells or tissues following treatment with an H3R agonist. biocrates.com This approach can help elucidate the impact on cellular energy pathways and identify unique metabolic signatures associated with H3R activation. mdpi.comresearchgate.net

Transcriptomics: Analysis of gene expression changes can uncover entire pathways and cellular processes regulated by H3R signaling.

Integrating these datasets would allow researchers to construct comprehensive network models of H3R function. This holistic approach could help predict off-target effects, understand drug resistance mechanisms, and identify novel biomarkers to assess the in vivo effects of compounds like this compound.

Role of H3R in Broader Neurotransmitter Networks beyond Histamine (B1213489)

One of the most critical aspects of H3R function is its role as a presynaptic heteroreceptor, which allows it to modulate the release of a wide array of other neurotransmitters. nih.govnih.gov While this compound's primary action is on the histaminergic system, its ultimate physiological effects are profoundly shaped by its influence on other neurotransmitter networks. nih.gov

Blockade of H3Rs is known to increase the release of acetylcholine (B1216132), norepinephrine, dopamine, and serotonin, all of which are crucial for arousal, cognition, and mood. frontiersin.orgnih.govmdpi.com Conversely, activation of H3R by an agonist like this compound is expected to inhibit the release of these transmitters.

Future research must delve deeper into these interactions:

Dopamine: The interaction with the dopamine system is particularly complex. H3Rs are co-localized with dopamine D1 and D2 receptors on striatal neurons and can form H3R-D2R and H3R-D1R heterodimers. nih.govnih.gov This allows for a direct, functional crosstalk between the two systems. Unanswered questions include how H3R agonism affects the balance between the direct and indirect pathways of the basal ganglia and its implications for conditions like addiction or Parkinson's disease. nih.gov

Acetylcholine & Norepinephrine: The modulation of these key cognitive neurotransmitters is a primary reason H3R antagonists are being investigated as cognitive enhancers. mdpi.comnih.gov The precise impact of H3R agonists on cholinergic and noradrenergic tone in specific brain regions involved in memory and attention, such as the prefrontal cortex and hippocampus, requires further detailed investigation.

A comprehensive mapping of these network-level interactions is essential for predicting the full spectrum of behavioral and physiological effects of H3R agonists and for identifying their potential therapeutic applications beyond the direct modulation of the histamine system.

Q & A

Q. What experimental models are most appropriate for investigating Methimepip's histamine H₃ receptor selectivity in vitro?

Methodological Answer: Use radioligand binding assays (e.g., [³H]-N-α-methylhistamine displacement) on transfected cell lines expressing human H₃ receptors. Validate selectivity via comparative studies with H₁, H₂, and H₄ receptor subtypes . Include concentration-response curves and calculate Ki values using nonlinear regression analysis. Ensure negative controls (e.g., untransfected cells) to confirm receptor specificity .

Q. How can researchers standardize this compound dosing in preclinical neuropharmacology studies?

Methodological Answer: Employ pharmacokinetic profiling (plasma/brain concentration-time curves) in rodent models. Adjust doses based on bioavailability (oral vs. intraperitoneal routes) and receptor occupancy studies. Use microdialysis to correlate CNS exposure with behavioral outcomes (e.g., locomotor activity tests) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across inflammation models?

Methodological Answer: Conduct meta-analyses of dose-dependent responses across species (e.g., murine vs. primate). Evaluate confounding variables:

  • Model variability : Acute vs. chronic inflammation protocols (e.g., carrageenan-induced paw edema vs. adjuvant arthritis).
  • Endpoint sensitivity : Cytokine profiling (IL-6, TNF-α) vs. histopathological scoring.
  • Receptor desensitization : Assess H₃ receptor internalization via confocal microscopy .

Q. What strategies optimize this compound’s stability in long-term in vivo studies?

Methodological Answer:

  • Chemical modification : Introduce deuterium at metabolically labile sites to prolong half-life (e.g., CYP450-resistant analogs).
  • Formulation : Use lipid-based nanoparticles for enhanced blood-brain barrier penetration. Validate stability via HPLC-UV under physiological conditions (pH 7.4, 37°C) .

Q. How to design a dual-action study evaluating this compound’s H₃ agonism and off-target neurotransmitter modulation?

Methodological Answer: Combine electrophysiology (patch-clamp recordings of GABAergic neurons) with microdialysis for monoamine quantification (dopamine, serotonin). Use knockout mice (H₃R⁻/⁻) to isolate off-target effects. Statistically control for false discovery rates (e.g., Benjamini-Hochberg correction) .

Data Validation & Reproducibility

Q. What analytical methods ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • Purity : HPLC-MS with ≥95% purity threshold.
  • Structural confirmation : ¹H/¹³C NMR (compare δ values to reference spectra).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) .

Q. How to address discrepancies in this compound’s reported blood-brain barrier permeability?

Methodological Answer: Standardize in situ brain perfusion assays across labs. Control variables:

  • Perfusate composition : Protein-free vs. albumin-containing buffers.
  • Quantification : LC-MS/MS detection limits (ng/mL sensitivity).
  • Species-specific differences : Compare Sprague-Dawley rats vs. C57BL/6 mice .

Ethical & Translational Considerations

Q. What ethical frameworks apply when transitioning this compound from rodent models to human trials?

Methodological Answer: Adhere to ICH-GCP guidelines. Prioritize:

  • Toxicity thresholds : NOAEL (no observed adverse effect level) from 28-day repeat-dose studies.
  • Informed consent : Disclose preclinical uncertainties (e.g., long-term H₃ receptor downregulation risks) .

Data Presentation Guidelines

Table 1 : Key Parameters for this compound Data Reporting

ParameterMethodCitation
Receptor Binding AffinityRadioligand displacement (IC₅₀)
Metabolic StabilityLiver microsome assay (t₁/₂)
Neurobehavioral EffectsOpen-field test (distance moved)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.